3-(4-Fluoro-2-nitrophenoxy)oxetane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)oxetane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c10-6-1-2-9(8(3-6)11(12)13)15-7-4-14-5-7/h1-3,7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPMXMSRGGDAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Fluoro 2 Nitrophenoxy Oxetane and Analogous Structures
Strategies for Oxetane (B1205548) Ring Construction in 3-Substituted Derivatives
The construction of the oxetane ring is a critical aspect of synthesizing 3-(4-fluoro-2-nitrophenoxy)oxetane. Several methodologies have been developed for the formation of this strained heterocyclic system, broadly categorized into intramolecular cyclization, ring-expansion, and biocatalytic approaches.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective strategy for the synthesis of oxetanes. These methods involve the formation of a C-O or C-C bond to close the four-membered ring from an acyclic precursor.
The intramolecular Williamson ether synthesis is a classical and widely used method for constructing the oxetane ring. This reaction involves the deprotonation of a hydroxyl group in a 1,3-halohydrin or a related substrate to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace a leaving group and form the cyclic ether.
The general mechanism involves two main steps:
Deprotonation: A base, such as sodium hydride (NaH) or potassium hydroxide (KOH), is used to deprotonate the alcohol, generating a nucleophilic alkoxide.
Intramolecular SN2 Attack: The resulting alkoxide attacks the carbon atom bearing a leaving group (e.g., a halide or a sulfonate ester) in a 4-exo-tet cyclization to form the oxetane ring.
This method is particularly effective for the synthesis of 3-substituted oxetanes starting from appropriately functionalized 1,3-diols. One of the hydroxyl groups can be selectively converted into a good leaving group, such as a tosylate or mesylate, followed by base-induced cyclization of the remaining hydroxyl group.
Table 1: Examples of Intramolecular Williamson Etherification for Oxetane Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| (2-bromoethyl)oxirane | NaH, THF | 3-hydroxyoxetane | 75 | researchgate.net |
| 1-chloro-3-iodopropan-2-ol | KOH, H2O | 3-hydroxyoxetane | 60 | researchgate.net |
| 3-chloropropane-1,2-diol | NaOH, H2O | 3-hydroxyoxetane | - | chemistnotes.com |
Beyond the traditional Williamson etherification, other C-O bond-forming cyclizations have been developed for oxetane synthesis. These methods often involve the activation of a hydroxyl group and its subsequent intramolecular reaction with a carbon center. For instance, the treatment of 1,3-diols with various reagents can facilitate ring closure. One notable approach is the Mitsunobu reaction, where a 1,3-diol can be cyclized under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with inversion of configuration at the carbon center undergoing substitution.
Another strategy involves the acid-catalyzed cyclization of 1,3-diols. While this method can be effective, it is often more suitable for the formation of less-strained five- and six-membered rings and can be prone to side reactions such as elimination or polymerization with four-membered ring systems.
While less common than C-O bond formation, intramolecular C-C bond-forming cyclizations represent a powerful strategy for the synthesis of certain oxetane derivatives. These approaches typically involve the formation of a bond between the α-carbon and the γ-carbon relative to an oxygen atom in an acyclic precursor.
One such strategy involves the intramolecular Michael addition. For example, a suitably substituted vinylogous urethane can undergo deprotonation to generate an anion that cyclizes onto an internal Michael acceptor to form a highly substituted oxetane. This method allows for the stereoselective synthesis of complex oxetane structures.
Another approach is the rhodium-catalyzed O-H insertion and C-C bond-forming cyclization. This method utilizes a diazo compound that, in the presence of a rhodium catalyst, forms a carbenoid. This reactive intermediate can then undergo an O-H insertion followed by an intramolecular C-C bond formation to yield the oxetane ring. This strategy is advantageous for creating functionalized di-, tri-, and tetrasubstituted oxetanes.
Ring-Expansion Reactions for Oxetane Scaffolds
Ring-expansion reactions provide an alternative route to oxetanes, typically starting from more readily available three-membered rings like epoxides. These reactions are driven by the release of ring strain in the starting material.
A common method involves the reaction of epoxides with sulfur ylides, such as dimethylsulfoxonium methylide. The ylide attacks the epoxide, leading to a ring-opening and subsequent ring-closing cascade that results in the formation of the four-membered oxetane ring. This approach has been utilized in the synthesis of various substituted oxetanes.
Biocatalytic and Stereoselective Oxetane Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic and stereoselective methods for oxetane synthesis. Enzymes, with their inherent chirality, can catalyze reactions with high enantioselectivity.
Recently, halohydrin dehalogenases have been engineered to facilitate the enantioselective formation of oxetanes. These enzymes can catalyze the intramolecular cyclization of prochiral 1,3-dihalopropan-2-ols or related substrates to yield chiral 3-hydroxyoxetanes with high enantiomeric excess. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for accessing enantiopure oxetane building blocks.
Formation of the Aryl Ether Linkage at the 3-Position
Constructing the crucial C-O-C ether linkage between the oxetane ring and the fluoronitrophenyl moiety can be accomplished via several established synthetic methods. The choice of method often depends on the availability of starting materials and the desired reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. vapourtec.com The presence of a nitro group, especially in the ortho or para position to a leaving group, significantly enhances the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. vapourtec.comyoutube.com
In the context of synthesizing this compound, the SNAr pathway involves the reaction of an oxetan-3-olate nucleophile with an appropriately substituted aryl fluoride. A plausible starting material is 1,4-difluoro-2-nitrobenzene. The fluorine atom at the C1 position is highly activated for displacement due to the ortho- and para-directing nitro group.
The reaction mechanism proceeds via a two-step addition-elimination sequence. First, the oxetan-3-olate attacks the carbon atom bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final product. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial nucleophilic attack, which is the rate-determining step. youtube.comyoutube.com
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the alkoxide salt without solvating the nucleophile, thus enhancing its reactivity. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate oxetan-3-ol to generate the requisite nucleophilic alkoxide in situ.
Table 1: Proposed SNAr Reaction Conditions
| Parameter | Condition | Purpose |
| Aryl Substrate | 1,4-difluoro-2-nitrobenzene | Electrophile with activated leaving group |
| Nucleophile | Oxetan-3-ol | Precursor to the attacking alkoxide |
| Base | Sodium Hydride (NaH) | Deprotonation of Oxetan-3-ol |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent to facilitate SNAr |
| Temperature | Room Temp. to 80 °C | To provide sufficient energy for reaction |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, have become indispensable tools for the formation of C-O bonds. organic-chemistry.orgwikipedia.org This methodology offers a versatile alternative to classical methods and is often tolerant of a wider range of functional groups.
The synthesis of this compound via this route would involve the coupling of oxetan-3-ol with an aryl halide, such as 1-bromo-4-fluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base to form a palladium alkoxide intermediate, and finally, reductive elimination to yield the desired aryl ether and regenerate the Pd(0) catalyst. nih.gov
The success of the Buchwald-Hartwig etherification is highly dependent on the choice of ligand, base, and solvent. Sterically hindered and electron-rich phosphine ligands are commonly employed to facilitate the reductive elimination step.
Table 2: Proposed Buchwald-Hartwig Reaction Conditions
| Component | Example | Role |
| Aryl Halide | 1-bromo-4-fluoro-2-nitrobenzene | Electrophilic coupling partner |
| Alcohol | Oxetan-3-ol | Nucleophilic coupling partner |
| Pd Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalyst for active Pd(0) species |
| Ligand | Xantphos, RuPhos, or BINAP | Stabilizes Pd center and facilitates catalytic cycle |
| Base | Cs₂CO₃ or K₃PO₄ | Promotes formation of the alkoxide |
| Solvent | Toluene or Dioxane | Aprotic solvent suitable for cross-coupling |
| Temperature | 80-110 °C | To drive the catalytic cycle |
This approach involves forming the ether bond by reacting a derivative of oxetan-3-ol with 4-fluoro-2-nitrophenol (B1295195). Two primary methods fall under this category: the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis requires the activation of one of the alcohol partners. masterorganicchemistry.comwikipedia.org In this case, oxetan-3-ol would be converted into a more reactive species containing a good leaving group, such as oxetan-3-yl tosylate or 3-bromooxetane. This electrophilic oxetane derivative would then react with the phenoxide of 4-fluoro-2-nitrophenol, generated by treating the phenol with a base like sodium hydride. This is a classic SN2 reaction where the phenoxide acts as the nucleophile. wikipedia.orgyoutube.com
The Mitsunobu reaction provides a powerful method for directly coupling an alcohol and a pronucleophile (in this case, a phenol) under mild, dehydrative conditions. nih.gov The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral oxetan-3-ol. This method avoids the need to pre-activate the oxetane alcohol, making it an attractive one-pot procedure.
Table 3: Comparison of Williamson and Mitsunobu Reactions
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Oxetane Reagent | 3-Bromooxetane or Oxetan-3-yl tosylate | Oxetan-3-ol |
| Phenol Reagent | 4-Fluoro-2-nitrophenol (as phenoxide) | 4-Fluoro-2-nitrophenol |
| Key Reagents | Strong base (e.g., NaH) | PPh₃ and DEAD/DIAD |
| Mechanism | SN2 | Redox-based coupling |
| Key Advantage | Uses common, inexpensive reagents | Mild conditions, no pre-activation needed |
Introduction and Functionalization of Fluoro and Nitro Groups on the Aryl Moiety
An alternative synthetic strategy involves forming the 3-phenoxyoxetane core first, followed by the introduction of the fluoro and nitro groups onto the aromatic ring. This approach relies on the principles of electrophilic aromatic substitution.
Direct nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. dntb.gov.uamasterorganicchemistry.com To synthesize the target compound using this approach, one would start with a precursor such as 3-(4-fluorophenoxy)oxetane. The nitration of this substrate would typically be carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. nih.gov
The regioselectivity of the nitration is a critical consideration. The substituent already on the ring directs the position of the incoming nitro group. In 3-(4-fluorophenoxy)oxetane, there are two directing groups: the fluorine atom and the oxetane-3-oxy group.
Fluorine is an ortho, para-director, but it is deactivating due to its strong inductive effect.
The alkoxy group (-O-oxetane) is a strong activating group and also an ortho, para-director.
Since the para position relative to the alkoxy group is occupied by fluorine, the nitration is expected to occur at the positions ortho to the alkoxy group (C2 and C6). The fluorine atom at C4 will also direct ortho to itself (C3 and C5). The powerful activating and ortho-directing effect of the alkoxy group is expected to dominate, leading to nitration primarily at the C2 position.
Introducing a fluorine atom onto a pre-existing nitrated aromatic ring is another viable synthetic route. This can be achieved through several methods, most notably the Balz-Schiemann reaction or by nucleophilic substitution of a different leaving group.
The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt. wikipedia.orgbyjus.com The synthesis would begin with a precursor like 3-(4-amino-2-nitrophenoxy)oxetane. This aniline (B41778) derivative is first treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. Subsequent addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the desired aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgnih.gov
Alternatively, nucleophilic fluorination can be employed. This process, sometimes referred to as a Halex reaction, involves the displacement of a suitable leaving group (like -Cl or even -NO₂) by a fluoride source. google.comacsgcipr.org For instance, a precursor such as 3-(4-chloro-2-nitrophenoxy)oxetane could be treated with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent to yield the target compound. Spray-dried KF and the use of a phase-transfer catalyst can enhance the reactivity.
Modern electrophilic fluorinating agents like Selectfluor® could also potentially be used on activated aromatic systems, although this is more common for C-H fluorination. researchgate.netmdpi.com
Table 4: Methods for Fluorine Incorporation
| Method | Precursor | Key Reagents |
| Balz-Schiemann | 3-(4-Amino-2-nitrophenoxy)oxetane | 1. NaNO₂, HCl 2. HBF₄ 3. Heat |
| Nucleophilic Fluorination | 3-(4-Chloro-2-nitrophenoxy)oxetane | KF or CsF, polar aprotic solvent |
Transformation of Nitro Groups to Other Functionalities
The nitro group is a versatile functional group in organic synthesis, primarily due to its strong electron-withdrawing nature and its ability to be converted into a wide array of other functionalities. This chemical flexibility makes nitroaromatic compounds, such as this compound, valuable intermediates for the synthesis of more complex molecules.
One of the most fundamental transformations of the aromatic nitro group is its reduction to a primary amine. This conversion is a cornerstone of synthetic chemistry, as aromatic amines are precursors to a vast range of compounds, including dyes, pharmaceuticals, and polymers. A variety of reagents and catalytic systems have been developed for this purpose, offering different levels of chemoselectivity. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. For substrates with functional groups sensitive to hydrogenation, alternative methods like metal/acid combinations (e.g., Fe/HCl, SnCl₂, Zn/AcOH) or transfer hydrogenation can be utilized. These methods are often milder and can tolerate other reducible groups in the molecule.
Beyond complete reduction to amines, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso and hydroxylamine derivatives. Furthermore, under specific conditions, aromatic nitro compounds can be converted into other nitrogen-containing functional groups. For example, catalytic reductive carbonylation using carbon monoxide (CO) in the presence of catalysts like palladium or rhodium can transform nitroarenes into isocyanates or, in the presence of alcohols, into carbamates.
The strong electron-withdrawing character of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In this type of reaction, the nitro group can facilitate the displacement of a leaving group (like a halide) located at the ortho or para position by a nucleophile. In some cases, the nitro group itself can act as a leaving group and be displaced by a suitable nucleophile, particularly in transition-metal-catalyzed cross-coupling reactions.
Table 1: Selected Methods for the Transformation of Aromatic Nitro Groups
| Transformation | Reagents/Catalyst | Product Functional Group | Notes |
|---|---|---|---|
| Reduction to Amine | H₂, Pd/C | -NH₂ | Common, efficient, but can reduce other functional groups. |
| Reduction to Amine | Fe, HCl/AcOH | -NH₂ | Classical method, good for selective reductions. |
| Reduction to Amine | SnCl₂, HCl | -NH₂ | Mild conditions, tolerates many functional groups. |
| Reductive Carbonylation | CO, Pd or Rh catalyst | -NCO (Isocyanate) | Forms isocyanates, useful for polyurethane synthesis. |
| Reductive Carbonylation | CO, ROH, Pd or Rh catalyst | -NHCOOR (Carbamate) | Occurs in the presence of an alcohol. |
| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, RNH₂) | Varies | Nitro group activates the ring for substitution of another leaving group. |
Specific Synthetic Routes to this compound Precursors
The synthesis of the target molecule, this compound, requires the preparation of two key precursors: an appropriately functionalized oxetane ring and the substituted aromatic component, 4-fluoro-2-nitrophenol. The final coupling of these precursors typically proceeds via a nucleophilic substitution reaction.
Synthesis of 3,3-Bis(bromomethyl)oxetane Building Blocks
3,3-Disubstituted oxetanes are important building blocks in medicinal chemistry. The synthesis of 3,3-bis(halomethyl)oxetanes often starts from pentaerythritol or its derivatives. The synthesis of 3,3-bis(bromomethyl)oxetane can be achieved through the cyclization of 2,2-bis(bromomethyl)-1,3-propanediol.
The precursor, 2,2-bis(bromomethyl)-1,3-propanediol, can be prepared from pentaerythritol. The cyclization step to form the oxetane ring is an intramolecular Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups of the diol with a base to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing one of the bromine atoms and displacing the bromide ion to close the four-membered ring. A similar, well-documented synthesis exists for the analogous 3,3-bis(chloromethyl)oxetane (BCMO), which is formed by the cyclization of pentaerythritol trichlorohydrin with a base like sodium hydroxide organic-chemistry.org.
A related synthesis of a brominated oxetane, (3-(bromomethyl)oxetan-3-yl)methanol (B1268106), is achieved by refluxing 2,2-bis(bromomethyl)propane-1,3-diol with sodium hydroxide in methanol uni-muenchen.deconnectjournals.com. This reaction demonstrates the base-mediated intramolecular cyclization to form the oxetane ring from a dibrominated diol precursor uni-muenchen.deconnectjournals.com.
Table 2: General Reaction Scheme for 3,3-Bis(bromomethyl)oxetane Synthesis
| Reactant | Reagent | Product | Reaction Type |
|---|
Coupling with 4-Fluoro-2-nitroaniline Derivatives
The formation of the ether linkage in this compound is accomplished via the Williamson ether synthesis masterorganicchemistry.comwikipedia.org. This classic and versatile method involves the reaction of an alkoxide with an alkyl halide or a similar substrate with a good leaving group masterorganicchemistry.comwikipedia.org. In this specific synthesis, the nucleophile is the phenoxide generated from 4-fluoro-2-nitrophenol, and the electrophile is an oxetane ring bearing a leaving group at the 3-position, such as 3-bromooxetane or oxetan-3-yl tosylate.
The first step of the coupling reaction is the deprotonation of the acidic hydroxyl group of 4-fluoro-2-nitrophenol using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium 4-fluoro-2-nitrophenoxide. This phenoxide is a potent nucleophile.
In the second step, the phenoxide attacks the electrophilic carbon at the 3-position of the oxetane ring. This proceeds via an SN2 mechanism, resulting in the displacement of the leaving group (e.g., bromide or tosylate) and the formation of the desired C-O ether bond. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common choices as they effectively solvate the cation of the phenoxide salt without hindering the nucleophilicity of the phenoxide anion. While the specific precursor mentioned in the outline is a 4-fluoro-2-nitroaniline derivative, the formation of the target phenoxy ether necessitates the use of a 4-fluoro-2-nitrophenol precursor in this key coupling step.
Table 3: General Reaction Scheme for Aryl-Oxetane Ether Synthesis
| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |
|---|
Chemical Reactivity and Transformations of 3 4 Fluoro 2 Nitrophenoxy Oxetane
Oxetane (B1205548) Ring-Opening Reactions
The four-membered ring of oxetane is susceptible to ring-opening reactions due to inherent ring strain. magtech.com.cn These reactions can be initiated by nucleophiles, electrophiles, acids, or radicals, leading to the formation of functionalized propane (B168953) derivatives. magtech.com.cn
Nucleophilic Ring Opening
This is one of the most common transformations for oxetanes, yielding 1,3-disubstituted propanes. The reaction typically proceeds via an SN2 mechanism. magtech.com.cn
Regioselectivity under Steric and Electronic Control
In unsymmetrically substituted oxetanes, the site of nucleophilic attack is determined by a combination of steric and electronic factors. magtech.com.cn
Steric Control: Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the ring oxygen. magtech.com.cn This is the common pathway for many nucleophilic additions.
Electronic Control: Under acidic conditions, the oxetane oxygen is protonated, activating the ring. The subsequent nucleophilic attack is then directed to the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. magtech.com.cn Weak nucleophiles often require acid catalysis to react. magtech.com.cn The presence of electron-withdrawing or donating groups on the oxetane ring can also significantly influence the regioselectivity of the ring-opening.
Reactions with Carbon-Centered Nucleophiles
Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are potent carbon nucleophiles that readily open the oxetane ring. The reaction typically occurs at one of the α-carbons to yield primary alcohols after an aqueous workup.
Reactions with Nitrogen-Centered Nucleophiles
Amines and azides can act as nitrogen-centered nucleophiles to open the oxetane ring, forming 3-amino-1-propanol derivatives. These reactions are often performed at elevated temperatures and may sometimes require acid catalysis, depending on the nucleophilicity of the amine.
Reactions with Oxygen-Centered Nucleophiles
Oxygen-centered nucleophiles such as water, alcohols, and carboxylates can open the oxetane ring, usually under acidic conditions, to yield 1,3-diols or their corresponding ethers and esters. The acid serves to activate the oxetane ring towards attack by these weaker nucleophiles.
Halide and Hydride Nucleophiles
Halide ions (F⁻, Cl⁻, Br⁻, I⁻) can open the oxetane ring, typically under acidic conditions, to produce 3-halo-1-propanols. magtech.com.cn Hydride nucleophiles, delivered from reagents like lithium aluminum hydride (LiAlH₄), reduce the oxetane ring to the corresponding propanol (B110389).
Without specific experimental data for 3-(4-Fluoro-2-nitrophenoxy)oxetane, a detailed analysis as requested in the user's outline cannot be provided.
Reactions Involving the 4-Fluoro-2-nitrophenyl Moiety
The aromatic portion of the molecule is highly activated towards specific transformations due to the presence of strong electron-withdrawing groups.
The 4-fluoro-2-nitrophenyl group is exceptionally well-suited for nucleophilic aromatic substitution (SNAr). The reaction is facilitated by two key features: the presence of a good leaving group (fluorine) and a strong electron-withdrawing nitro group positioned ortho and para to the site of substitution. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com
In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of the resonance-stabilized carbanion intermediate. libretexts.org The negative charge is delocalized onto the oxygen atoms of the nitro group. youtube.comyoutube.com In a subsequent step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. youtube.com This reaction allows for the facile introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, in place of the fluorine atom. vapourtec.combeilstein-journals.org
Table 3: Potential SNAr Reactions with this compound
| Nucleophile | Reagent Example | Product Moiety | Reference |
|---|---|---|---|
| Amine | Morpholine | 4-(Morpholino)-2-nitrophenoxy | vapourtec.com |
| Alkoxide | Sodium Methoxide | 4-Methoxy-2-nitrophenoxy | beilstein-journals.org |
| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)-2-nitrophenoxy | beilstein-journals.org |
This table provides illustrative examples of nucleophiles that can displace the fluorine atom via the SNAr mechanism.
The nitro group on the aromatic ring is a versatile functional group that can be transformed into other functionalities, most commonly an amino group. The reduction of the nitro group to an aniline (B41778) is a fundamental transformation in organic synthesis. vapourtec.com This can be achieved using various reducing agents, such as:
Catalytic hydrogenation (e.g., H₂, Pd/C)
Metals in acidic media (e.g., Fe/HCl, SnCl₂)
This transformation is highly valuable as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring. The resulting aniline derivative can then serve as a precursor for a wide range of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic systems. vapourtec.com
Reactivity of the Fluoro Group in Aromatic Systems
The fluorine atom on the aromatic ring of this compound is the primary site for chemical transformation via nucleophilic aromatic substitution (SNAr). The reactivity of this group is significantly enhanced by the presence of the nitro group (NO₂) positioned ortho to it.
The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack. It achieves this by withdrawing electron density from the ring, making the carbon atom attached to the fluorine atom (C-4) highly electrophilic and susceptible to attack by nucleophiles. Furthermore, the ortho-nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which lowers the activation energy of the reaction. researchgate.netmasterorganicchemistry.com
The general mechanism for the SNAr reaction in this context proceeds in two steps:
A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
The leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized intermediate. masterorganicchemistry.com Consequently, the reactivity of the leaving group (halide) follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic, accelerating the initial attack. The strength of the carbon-fluorine bond, which is the strongest among the carbon-halogen bonds, is not the primary factor since its cleavage is not part of the rate-limiting step. masterorganicchemistry.com
This high reactivity allows for the displacement of the fluoro group by a wide range of nucleophiles, providing a versatile method for introducing various functional groups onto the aromatic ring.
Table 1: Common Nucleophiles in SNAr Reactions of Activated Aryl Fluorides
| Nucleophile Class | Example | Resulting Functional Group |
|---|---|---|
| Alkoxides | RO⁻ | Aryl Ether |
| Thiolates | RS⁻ | Aryl Thioether |
| Amines | RNH₂ | Arylamine |
| Azides | N₃⁻ | Aryl Azide |
This table illustrates the versatility of the SNAr reaction for modifying compounds like this compound.
Research on analogous compounds, such as 4-fluoro-3-nitrophenyl and 1-fluoro-4-nitrobenzene derivatives, confirms their utility in SNAr reactions with various amine and alkoxide nucleophiles. researchgate.net These transformations are often efficient and high-yielding, highlighting the predictable reactivity of the fluoro group in such activated systems. nih.gov
Stability and Degradation Pathways of the Oxetane-Aryl Ether Linkage
The stability of this compound is largely determined by the robustness of the ether bond connecting the oxetane ring to the nitrophenyl group and the inherent stability of the four-membered oxetane ring itself.
Despite this strain, oxetane ethers exhibit considerable stability under a range of conditions. They are notably stable under basic and reducing conditions and can withstand high temperatures. The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions, particularly the pH. nih.govutexas.edu
Key Degradation Pathways:
Acid-Catalyzed Ring Opening: The most significant degradation pathway for oxetanes involves acid-catalyzed ring opening. nih.gov In the presence of strong Brønsted or Lewis acids, the oxygen atom of the oxetane ring can be protonated or coordinated, which activates the ring for nucleophilic attack. This can lead to the cleavage of a C-O bond, resulting in a diol or other ring-opened products, depending on the nucleophile present in the medium. While 3,3-disubstituted oxetanes show enhanced stability even at low pH, monosubstituted oxetanes are generally less stable in concentrated acidic media. nih.govutexas.edu
Thermal Decomposition: Although generally stable at elevated temperatures, extreme thermal stress can potentially lead to the degradation of the oxetane ring.
The introduction of the oxetane as an ether has been shown to confer greater metabolic stability compared to analogous ester functional groups, which are prone to hydrolysis. beilstein-journals.org This robustness is a key reason for the increasing use of oxetane motifs in medicinal chemistry. beilstein-journals.org
Table 2: Stability Profile of the Oxetane Ether Moiety
| Condition | Stability | Notes |
|---|---|---|
| Strong Acid (e.g., 1M HCl) | Potentially Unstable | Risk of acid-catalyzed ring-opening, stability is substitution dependent. nih.gov |
| Strong Base (e.g., NaOH) | Stable | Generally resistant to basic conditions. |
| Reducing Agents (e.g., LAH) | Stable | Ring opening is very slow and requires high temperatures. utexas.edu |
| Nucleophiles (e.g., thiols) | Stable | Generally unreactive towards nucleophilic attack without acid catalysis. |
Mechanistic Investigations of Reactions Involving 3 4 Fluoro 2 Nitrophenoxy Oxetane
Mechanisms of Oxetane (B1205548) Ring Formation and Cyclization
The synthesis of 3-aryloxyoxetanes, such as 3-(4-Fluoro-2-nitrophenoxy)oxetane, can be achieved through several established mechanistic pathways. The most prevalent of these is the intramolecular Williamson ether synthesis. This method involves the formation of a C-O bond through an intramolecular nucleophilic substitution reaction.
The typical synthetic route commences with a 1,3-diol precursor. For the specific case of this compound, the synthesis would likely start from 4-fluoro-2-nitrophenol (B1295195) and a suitable three-carbon synthon with leaving groups at the 1- and 3-positions, such as 1,3-dihalopropane or a glycidyl (B131873) derivative. A more direct precursor would be 3-halo-1-propanol, which would first react with 4-fluoro-2-nitrophenol to form a 3-(4-fluoro-2-nitrophenoxy)propan-1-ol intermediate.
The key cyclization step proceeds as follows:
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the terminal hydroxyl group of the propanol (B110389) intermediate to form a reactive alkoxide.
Intramolecular S(_N)2 Attack: The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing a leaving group (e.g., a halide or a tosylate) in a 4-exo-tet cyclization. This backside attack displaces the leaving group and forms the strained four-membered oxetane ring.
The kinetics of forming four-membered rings like oxetanes are known to be slower compared to the formation of three, five, or six-membered rings due to significant ring strain. Consequently, the use of strong bases and good leaving groups is often necessary to achieve reasonable yields.
An alternative, though less common for this specific substitution pattern, is the Paternò–Büchi reaction. This photochemical [2+2] cycloaddition involves the reaction of an excited carbonyl compound with an alkene to form an oxetane ring. While versatile, this method is generally used for constructing the oxetane core itself and would require subsequent functionalization to yield this compound.
Table 1: Common Mechanistic Pathways for Oxetane Ring Formation
| Mechanism | Description | Key Intermediates |
|---|---|---|
| Intramolecular Williamson Ether Synthesis | An alkoxide attacks an intramolecular electrophilic carbon, displacing a leaving group to form the ether linkage of the oxetane ring. | Alkoxide, Transition state with partial bond formation and breaking. |
Mechanistic Pathways of Oxetane Ring-Opening Reactions
The strained four-membered ring of this compound is susceptible to ring-opening reactions under various conditions. The regioselectivity of these reactions is dictated by the nature of the attacking species and the influence of the substituents on the aromatic ring.
Acid-Catalyzed Mechanisms
Under acidic conditions, the oxetane oxygen of this compound is protonated, forming a good leaving group and activating the ring toward nucleophilic attack. The mechanism can proceed via an S(_N)1 or S(_N)2 pathway, depending on the stability of the resulting carbocation and the strength of the nucleophile.
In an S(_N)1-like mechanism, the C-O bond of the protonated oxetane cleaves to form a carbocation intermediate. The positive charge will preferentially form on the more substituted carbon atom that can be better stabilized. However, in the case of 3-substituted oxetanes, the initial carbocation would be at a secondary position. The reaction then proceeds with the attack of a nucleophile.
In an S(_N)2 mechanism, the nucleophile attacks one of the carbon atoms adjacent to the oxygen, leading to a concerted bond-breaking and bond-forming process. In the presence of a weak nucleophile, the reaction is more likely to proceed through an S(_N)1-like pathway where the positive charge develops on the more substituted carbon.
For this compound, acid-catalyzed ring-opening can lead to the formation of diol derivatives or other functionalized propanes, depending on the nucleophile present in the reaction medium. For example, in the presence of water, a 1,3-diol will be formed.
Nucleophile-Initiated Mechanisms
Strong nucleophiles can directly attack the oxetane ring without the need for acid catalysis. These reactions typically follow an S(_N)2 mechanism. Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom of the oxetane ring. In the case of this compound, both carbons adjacent to the oxygen are secondary, but the presence of the bulky substituted phenoxy group at the 3-position can influence the site of attack.
The regioselectivity of nucleophilic attack is primarily governed by steric effects. Therefore, the nucleophile will likely attack the carbon at the 2- or 4-position of the oxetane ring, leading to the formation of a 3-substituted propane (B168953) derivative. For instance, organometallic reagents like Grignard reagents or organolithium compounds can open the oxetane ring to form new carbon-carbon bonds.
Radical Generation and Reactivity
While less common, ring-opening of oxetanes can also be initiated by radical species. These reactions often require specific conditions, such as the presence of a radical initiator or photolysis. The mechanism would involve the formation of a radical intermediate, which could then undergo further reactions. For this compound, the generation of a radical at one of the ring carbons could lead to ring-opening to form a more stable radical species. The subsequent reactivity of this radical would depend on the reaction conditions and the presence of other reactive species.
Influence of Fluoro and Nitro Substituents on Reaction Mechanisms and Regioselectivity
The fluoro and nitro substituents on the aromatic ring of this compound have a significant electronic influence on its reactivity.
Nitro Group: The nitro group is a very strong electron-withdrawing group, both through induction (-I) and resonance (-R). It strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.
In the context of the oxetane ring's reactivity, these electron-withdrawing groups make the phenoxy group a better leaving group in reactions where the C-O bond to the aromatic ring is cleaved. However, for the more common ring-opening reactions of the oxetane itself, the electronic effects of the substituents are transmitted through the ether oxygen to the oxetane ring. The strong electron-withdrawing nature of the 4-fluoro-2-nitrophenyl group will decrease the basicity of the oxetane oxygen, making it less susceptible to protonation in acid-catalyzed reactions.
Regarding regioselectivity, the electronic effects of the substituents can influence the stability of intermediates in ring-opening reactions. For instance, in an S(_N)1-type ring-opening, the electron-withdrawing substituents would destabilize any developing positive charge on the adjacent carbon atom. In nucleophilic attacks on the aromatic ring (nucleophilic aromatic substitution), the strong electron-withdrawing nitro group at the ortho position makes the ipso-carbon more electrophilic and susceptible to attack, potentially leading to cleavage of the ether bond.
Elucidation of Intermediates and Transition States
The elucidation of intermediates and transition states in reactions involving this compound relies on a combination of experimental and computational methods.
Experimental Approaches:
Spectroscopic Techniques: Techniques such as NMR and IR spectroscopy can be used to identify and characterize stable intermediates. For example, in an acid-catalyzed ring-opening, it might be possible to observe the protonated oxetane species under certain conditions.
Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can provide insights into the reaction mechanism and the nature of the rate-determining step.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling reaction pathways and calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction enthalpies, providing a detailed picture of the reaction mechanism. For oxetane ring-opening reactions, DFT can be used to model the transition states for S(_N)1 and S(_N)2 pathways, helping to predict the regioselectivity of the reaction. For example, in an acid-catalyzed ring-opening, calculations could clarify whether the transition state has more S(_N)1 or S(_N)2 character.
For this compound, computational studies could be particularly valuable for understanding how the fluoro and nitro substituents influence the stability of carbocation intermediates and the energy of transition states in ring-opening reactions. These calculations can help to rationalize the observed regioselectivity and reactivity.
Computational and Theoretical Studies on 3 4 Fluoro 2 Nitrophenoxy Oxetane Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. For a molecule with the complexity of 3-(4-fluoro-2-nitrophenoxy)oxetane, approximation methods are employed to yield highly accurate data on its geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A DFT study of this compound would provide deep insights into its stability and chemical behavior.
Researchers would begin by performing a geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the lowest energy (most stable) three-dimensional structure of the molecule. From this optimized geometry, a variety of electronic properties can be calculated. These properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment, are crucial for understanding how the molecule interacts with other chemical species.
The MEP map, for instance, would visualize the electron-rich and electron-poor regions of the molecule. For this compound, it is expected that the nitro group and the fluorine atom would create significant electron-deficient (electrophilic) regions, while the oxygen atoms of the oxetane (B1205548) and phenoxy ether linkage would be electron-rich (nucleophilic). Reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, would further quantify the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: These values are illustrative examples of typical DFT outputs and are not from a published study on this specific molecule.)
| Property | Illustrative Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -855.123 | Indicates the overall stability of the molecule at its optimized geometry. |
| Dipole Moment (Debye) | 4.5 D | Quantifies the overall polarity of the molecule, arising from its asymmetrical electron distribution. |
| Chemical Hardness (η) | 3.2 eV | Measures resistance to change in electron distribution; a higher value suggests greater stability. |
| Electrophilicity Index (ω) | 2.8 eV | Indicates the molecule's ability to act as an electrophile. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer alternative or higher levels of theory for structural and energetic analysis. While computationally more demanding than DFT, they are valuable for benchmarking results and studying systems where electron correlation is particularly important.
An MP2 calculation would provide a more accurate description of the electron correlation effects, which are the interactions between electrons. This leads to highly reliable predictions of the molecule's geometry (bond lengths, bond angles) and vibrational frequencies. Comparing the energies of different possible conformers of this compound at the MP2 level would definitively establish the most stable arrangement of its atoms in space and the energy barriers for rotation around the C-O bonds of the ether linkage.
Conformational Analysis and Molecular Dynamics (MD) Simulations
The flexibility of the ether linkage between the oxetane and phenyl rings allows this compound to adopt multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Computational methods can map the potential energy surface by systematically rotating the dihedral angles of the ether linkage to identify low-energy conformers.
Molecular Dynamics (MD) simulations would provide a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and reveal how the molecule flexes, vibrates, and transitions between different shapes. For a molecule intended for biological applications, an MD simulation in a solvent like water would be crucial to understand how the molecule behaves in an aqueous environment and how its conformation influences its interactions with biological targets.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. researchgate.netunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the ether oxygen, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be predominantly centered on the nitro-substituted phenyl ring, specifically on the nitro group, which is a strong electron-withdrawing group. libretexts.org This localization makes the aromatic ring susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the nitro and fluoro groups is expected to lower the LUMO energy significantly, likely resulting in a moderately small HOMO-LUMO gap, indicative of a reactive molecule.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: These values are illustrative examples based on theoretical principles and are not from a published study on this specific molecule.)
| Orbital | Predicted Energy (eV) | Predicted Localization |
|---|---|---|
| HOMO | -8.5 | Phenoxy ring, ether oxygen |
| LUMO | -2.1 | Nitro-substituted aromatic ring, nitro group |
| HOMO-LUMO Gap (ΔE) | 6.4 | Indicates kinetic stability; a smaller gap implies higher reactivity. |
Investigation of Substituent Effects (Fluoro, Nitro, Phenoxy) on Molecular Properties and Reactivity
The chemical character of this compound is dictated by the interplay of its constituent functional groups: the fluoro group, the nitro group, and the phenoxy-oxetane moiety.
The nitro group is a powerful electron-withdrawing group, both by induction and resonance. minia.edu.eglumenlearning.com It deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic aromatic substitution. libretexts.orglibretexts.org Its presence significantly lowers the energy of the LUMO.
The phenoxy ether oxygen acts as an electron-donating group through resonance, feeding electron density into the aromatic ring. This effect increases the energy of the HOMO and activates the ring toward electrophilic attack. The oxetane ring itself, being an ether, is a polar, hydrogen-bond accepting group.
The inductive effect is the transmission of charge through sigma bonds. In this compound, both the fluorine atom and the nitro group exert strong negative inductive effects (-I), pulling electron density away from the aromatic ring. libretexts.org The nitrogen atom of the nitro group bears a formal positive charge, making it a particularly potent inductive withdrawer. minia.edu.eg The ether oxygen also has a -I effect due to its electronegativity, but this is typically overshadowed by its strong positive resonance effect (+R). The interplay of these inductive and resonance effects determines the final electron distribution and reactivity of the molecule.
Steric Hindrance Considerations
The puckered nature of the oxetane ring is a key factor in its conformational behavior. In an unsubstituted oxetane, the ring is not perfectly planar. The introduction of a substituent at the 3-position, such as the 4-fluoro-2-nitrophenoxy group, is known to influence the degree of this puckering due to eclipsing interactions. The bulky and electronically complex nature of the aryloxy substituent likely leads to distinct, energetically favorable conformations that minimize steric strain.
Theoretical investigations into the conformational behavior of various 3-monosubstituted 2-methylpropenes have shown the existence of multiple stable conformers, such as s-cis and gauche forms, arising from rotation around key single bonds. A similar principle applies to this compound, where rotation around the C3-O and O-C(aromatic) bonds will define the molecule's three-dimensional shape. The interplay between the oxetane ring and the substituted phenoxy group can be analyzed by calculating the potential energy surface as a function of the relevant dihedral angles.
For analogous systems, such as 5-benzylimidazolidin-4-one derivatives, computational studies have revealed that even bulky substituents can exhibit relatively free rotation at ambient temperatures, with small energy differences between various staggered and even eclipsed conformations. This suggests that while steric hindrance plays a role in defining the energy minima, the barriers to rotation may not be prohibitively high. In the case of this compound, the primary steric interactions would be anticipated between the hydrogens on the oxetane ring (at C2 and C4) and the ortho-nitro group of the phenyl ring.
| Interacting Groups | Type of Strain | Predicted Conformational Outcome |
|---|---|---|
| Oxetane C2/C4 hydrogens and Aryl ortho-nitro group | Torsional and van der Waals | Rotation around the O-C(aromatic) bond to orient the nitro group away from the oxetane ring. |
| Oxetane C2/C4 hydrogens and Aryl ortho-hydrogen | Torsional | Favors a non-planar arrangement of the C3-O-C(aromatic) linkage. |
| Oxetane ring substituents | Eclipsing | Increased puckering of the oxetane ring compared to the unsubstituted parent. |
Modeling of Reaction Pathways and Transition States
The modeling of reaction pathways and transition states for reactions involving this compound is essential for predicting its reactivity, particularly in processes such as nucleophilic aromatic substitution (SNAr). Density Functional Theory (DFT) calculations on similar systems, such as the reaction between ethanolamine and fluoro-nitrobenzenes, provide a solid framework for understanding the mechanistic details. researchgate.netepa.gov
The reaction of interest would be the displacement of the fluorine atom by a nucleophile. Computational studies on analogous SNAr reactions have consistently shown a stepwise mechanism involving the formation of a Meisenheimer complex as a reaction intermediate. researchgate.netepa.gov This intermediate is a resonance-stabilized, negatively charged species formed by the addition of the nucleophile to the aromatic ring.
The reaction pathway can be modeled as follows:
Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the fluorine atom. The nitro group at the ortho position plays a crucial role in stabilizing the resulting negative charge through resonance. DFT calculations can be used to determine the geometry and energy of the transition state leading to this intermediate.
Decomposition of the Meisenheimer Complex: The fluoride ion is expelled, and the aromaticity of the ring is restored. This step also proceeds through a transition state that can be computationally modeled.
DFT calculations have shown that the activation energy of such reactions is sensitive to the solvent polarity, with more polar solvents generally leading to lower activation energies. researchgate.netepa.gov Furthermore, the presence and position of electron-withdrawing groups, like the nitro group, are critical. Studies comparing 1-fluoro-2-nitrobenzene with 1-fluoro-2,4-dinitrobenzene have demonstrated that the additional nitro group significantly lowers the activation energy, highlighting its role in stabilizing the intermediate. researchgate.netepa.gov
| Reactant | Activation Energy (DFT, kcal/mol) | Key Finding |
|---|---|---|
| 1-Fluoro-2-nitrobenzene | Higher Ea | The para-nitro group in DNFB provides additional stabilization to the Meisenheimer complex, lowering the activation energy and increasing the reaction rate compared to MNFB. researchgate.netepa.gov |
| 1-Fluoro-2,4-dinitrobenzene | Lower Ea |
Advanced Spectroscopic Characterization Methodologies for Aryl Oxetane Ethers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR for Proton Environments and Coupling
In the ¹H NMR spectrum of 3-(4-Fluoro-2-nitrophenoxy)oxetane, distinct signals corresponding to each unique proton environment are expected. The oxetane (B1205548) ring gives rise to a complex set of signals due to the diastereotopic nature of its methylene (B1212753) protons and their coupling to the methine proton. The protons of the oxetane ring typically appear in the upfield region of the spectrum. For a simple, unsubstituted oxetane, the methylene protons adjacent to the oxygen appear around 4.65 ppm, while the other methylene protons are found near 2.61 ppm. researchgate.net For substituted 2-phenyloxetanes, these values shift depending on the substituent's nature. rsc.org
The aromatic region of the spectrum is dictated by the substitution pattern on the phenyl ring. The three aromatic protons are expected to show complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The electron-withdrawing effects of the nitro and fluoro groups will generally shift these protons downfield. For instance, in 2-fluoro-4-nitrophenol, aromatic protons resonate between 7.0 and 8.0 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound Predicted values are based on the analysis of structurally similar compounds.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| Oxetane -CH₂- | ~4.7 - 5.0 | m | Jgem, Jvic |
| Oxetane -CH- | ~5.2 - 5.5 | m | Jvic |
| Aromatic H-3 | ~7.8 - 8.0 | dd | ³JHH, ⁴JHF |
| Aromatic H-5 | ~7.2 - 7.4 | ddd | ³JHH, ³JHF, ⁴JHH |
| Aromatic H-6 | ~7.5 - 7.7 | dd | ³JHH, ⁵JHF |
Note: 'm' denotes multiplet, 'dd' denotes doublet of doublets, 'ddd' denotes doublet of doublet of doublets. Jgem, Jvic, JHH, and JHF refer to geminal, vicinal, proton-proton, and proton-fluorine coupling constants, respectively.
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show nine signals corresponding to the nine carbon atoms.
The carbons of the oxetane ring are expected in the range of δ 60-80 ppm. The carbon atom bonded to the ether oxygen (C3 of the oxetane) will be the most downfield of the aliphatic carbons. In various substituted oxetanes, the carbons of the ring appear at distinct chemical shifts, for example, with signals at δ 50.5 and 85.2 ppm in one diaryloxetane derivative. thno.org The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF), appearing as a doublet, while other aromatic carbons will show smaller two- or three-bond couplings. The carbons attached to the nitro group (C-2) and the ether oxygen (C-1) will be significantly influenced by these substituents. For comparison, the aromatic carbons in 4-fluoro-3-nitroaniline (B182485) span a range from approximately 115 to 150 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.
| Carbon Assignment | Predicted δ (ppm) |
| Oxetane -CH₂- (C2, C4) | ~68 - 72 |
| Oxetane -CH- (C3) | ~75 - 78 |
| Aromatic C-1 | ~150 - 153 (d, ²JCF) |
| Aromatic C-2 | ~140 - 142 (d, ³JCF) |
| Aromatic C-3 | ~120 - 122 (d, ⁴JCF) |
| Aromatic C-4 | ~158 - 162 (d, ¹JCF) |
| Aromatic C-5 | ~115 - 118 (d, ²JCF) |
| Aromatic C-6 | ~125 - 128 (d, ³JCF) |
Note: 'd' denotes doublet due to C-F coupling.
¹⁹F NMR for Fluorine Environments
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule.
The chemical shift of the fluorine signal is highly sensitive to its electronic environment. The presence of the ortho-nitro group and the para-ether linkage will influence its position. The signal will likely appear as a multiplet due to couplings to the vicinal aromatic protons (H-3 and H-5). This technique is particularly useful for confirming the presence and electronic environment of the fluorine atom, and it is a powerful tool for purity analysis and for studying interactions in biological systems. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.
Key expected vibrations include the strong and distinct asymmetric and symmetric stretching bands of the nitro group (NO₂), typically found around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. nih.gov A sharp absorption band corresponding to the C-F bond stretch is expected in the 1250-1020 cm⁻¹ region. The C-O-C stretching vibrations of the aryl ether and the oxetane ring ether will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The oxetane ring itself has characteristic ring vibrations, often observed near 980-960 cm⁻¹. nist.gov Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range, and aromatic C-H stretching should appear just above 3000 cm⁻¹. ajchem-a.com
Table 3: Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on established data for the respective functional groups.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Nitro (NO₂) | Asymmetric Stretching | 1530 - 1500 |
| Nitro (NO₂) | Symmetric Stretching | 1350 - 1330 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aryl Ether C-O | Stretching | 1260 - 1200 |
| Aliphatic Ether C-O | Stretching | 1150 - 1070 |
| C-F | Stretching | 1250 - 1020 |
| Oxetane Ring | Ring Vibration | 980 - 960 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. For this compound (C₉H₈FNO₄), the calculated monoisotopic mass is 213.0437 g/mol .
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 213 or 214, respectively. The fragmentation pattern would likely involve cleavage of the ether bond, which is a common fragmentation pathway for ethers. This could lead to two primary fragments: the 4-fluoro-2-nitrophenoxy radical (m/z 156) and the oxetanyl cation (m/z 57), or their corresponding ions. Further fragmentation could involve the loss of a nitro group (-NO₂, 46 Da) from the aromatic fragment or the fragmentation of the oxetane ring through the loss of ethene (C₂H₄, 28 Da) or formaldehyde (B43269) (CH₂O, 30 Da), which are characteristic fragmentation patterns for oxetanes. rsc.org
Table 4: Predicted Key Mass Spectrometry Fragments for this compound Based on the molecular structure and common fragmentation pathways.
| m/z | Possible Fragment Identity |
| 213 | [C₉H₈FNO₄]⁺ (Molecular Ion, M⁺) |
| 157 | [C₆H₄FNO₂]⁺ (4-Fluoro-2-nitrophenoxide ion) |
| 111 | [C₆H₄FO]⁺ (Fragment from loss of NO₂) |
| 57 | [C₃H₅O]⁺ (Oxetanyl cation) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise arrangement of atoms, measuring bond lengths, bond angles, and torsional angles.
Synthetic Applications of 3 4 Fluoro 2 Nitrophenoxy Oxetane As a Building Block
Role in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups on the 3-(4-Fluoro-2-nitrophenoxy)oxetane scaffold makes it a valuable precursor in the synthesis of more elaborate molecules, particularly in the realm of drug discovery. The true utility of this building block is realized in its capacity to introduce the beneficial oxetane (B1205548) moiety alongside a handle for further molecular elaboration.
One of the primary transformations involves the reduction of the nitro group to an aniline (B41778) derivative. This conversion unlocks a plethora of subsequent chemical reactions. For instance, the resulting amine can undergo acylation, sulfonylation, or serve as a nucleophile in substitution reactions to link the scaffold to other molecular fragments. A representative synthetic sequence would involve the reduction of the nitro group, followed by reaction with an appropriate electrophile to construct a more complex product. doi.org This modular, three-step synthesis from nitro-containing precursors is an efficient way to generate libraries of amine-functionalized oxetanes for screening purposes. doi.org
The following table outlines a potential synthetic pathway where this compound could be used to synthesize a more complex derivative.
| Step | Reaction | Reagents and Conditions | Product | Potential Yield |
| 1 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | 4-(Oxetan-3-yloxy)-3-fluoroaniline | High |
| 2 | Amide Coupling | Carboxylic Acid, EDC, HOBt, DMF | N-(4-(Oxetan-3-yloxy)-3-fluorophenyl)amide derivative | Good to High |
| 3 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl-ether-linked oxetane derivative | Moderate to High |
This table represents a hypothetical synthetic sequence based on established chemical transformations for the functional groups present in the title compound.
Derivatization and Functionalization Strategies of the Intact Ring System
A key advantage of the oxetane ring is its stability under a variety of reaction conditions, which allows for extensive chemical modification of the rest of the molecule while preserving the four-membered ether. chemrxiv.org Research into the chemical stability of 3,3-disubstituted oxetanes has demonstrated their tolerance to numerous common organic reactions, including oxidations, reductions, and C-C bond-forming reactions, provided that strongly acidic conditions are avoided. chemrxiv.org
For this compound, derivatization can be achieved through several pathways:
Reduction of the Nitro Group: As previously mentioned, the nitro group can be selectively reduced to an amine using various reagents like iron powder, tin(II) chloride, or catalytic hydrogenation. This primary amine is a versatile intermediate for further functionalization. doi.org
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of functionalities, such as amines, alcohols, or thiols, at this position.
Modification of the Resulting Amine: Once the nitro group is reduced, the resulting aniline can be further modified. For example, it can be diazotized and converted into other functional groups (Sandmeyer reaction) or used in coupling reactions to form new C-N or C-C bonds.
The oxetane ring itself is generally stable to these transformations. However, care must be taken to avoid strongly acidic conditions which can promote ring-opening. chemrxiv.org For example, esterifications of oxetane-containing carboxylic acids are best performed under basic or neutral conditions to prevent decomposition. chemrxiv.org
Use as a Scaffold for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR). The oxetane motif is particularly valuable in LSF because its incorporation can significantly improve the properties of a lead compound. nih.govnih.gov
The compound this compound, or more commonly its reduced aniline form, can be used as a scaffold to be attached to a larger molecule in a late-stage synthetic step. For example, the aniline derivative of the title compound could be coupled with a complex carboxylic acid or an electrophilic partner that is part of a larger drug scaffold. This strategy leverages the pre-packaged benefits of the oxetane moiety, introducing it efficiently into a molecule of interest. The application of oxetane-containing building blocks in LSF has been shown to be a viable strategy for improving the pharmacokinetic profiles of bioactive molecules. nih.gov
The following table illustrates how the aniline derived from this compound could be used in a late-stage functionalization context.
| Parent Molecule (Drug Scaffold) | Reaction Type | Coupling Partner | Resulting Moiety | Potential Benefit |
| Complex Carboxylic Acid | Amide Bond Formation | 4-(Oxetan-3-yloxy)-3-fluoroaniline | Arylamide with pendant oxetane | Improved solubility and metabolic stability |
| Heteroaryl Chloride | Buchwald-Hartwig Amination | 4-(Oxetan-3-yloxy)-3-fluoroaniline | Heteroaryl-amine linked oxetane | Modulation of pKa, improved cell permeability |
This table provides illustrative examples of late-stage functionalization strategies.
Integration into Multi-Step Synthetic Sequences
The successful integration of any building block into a multi-step synthesis depends on its chemical stability, reactivity, and the orthogonality of its functional groups. This compound is well-suited for such integrations due to the distinct reactivity of its components.
A typical multi-step sequence might begin with an SNAr reaction to displace the fluorine atom, followed by the reduction of the nitro group, and finally, a coupling reaction involving the newly formed amine. The oxetane ring, being relatively robust, would be carried through these steps. The stability of the oxetane core to a wide range of non-acidic reagents is a significant advantage, allowing for a broad selection of synthetic methodologies to be employed in the synthetic sequence. chemrxiv.org
The development of synthetic routes that install the oxetane at an early stage and then build complexity around it is a common and effective strategy. For example, the synthesis of a potent antibiotic drug candidate involved a multi-step sequence where a related 2-oxa-6-azaspiro[3.3]heptane was first synthesized and then elaborated. This highlights the principle of incorporating the oxetane-containing core early and carrying it through the synthesis. The predictable reactivity of the fluoro and nitro groups on the phenyl ring of this compound allows for its logical and strategic incorporation into complex synthetic plans.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(4-Fluoro-2-nitrophenoxy)oxetane?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where the oxetane oxygen attacks an activated aromatic ring (e.g., 4-fluoro-2-nitrophenyl derivatives). Reaction conditions typically involve polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) at elevated temperatures (80–120°C) to facilitate substitution .
- Key Considerations : Ensure proper activation of the aromatic ring (electron-withdrawing groups like -NO₂ enhance reactivity) and monitor reaction progress via TLC or HPLC to optimize yield .
Q. How can the purity and structural integrity of this compound be validated?
- Characterization Techniques :
- NMR Spectroscopy : Use H, C, and F NMR to confirm substitution patterns and fluorine integration .
- X-ray Diffraction (XRD) : Resolve crystal structures to verify bond lengths and angles, particularly for the oxetane ring and nitro/fluoro substituents .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, F content) .
Q. What are the thermal stability parameters for this compound under experimental conditions?
- Methodology : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points () and decomposition temperatures (). For example, analogous oxetane derivatives decompose between 160–200°C, with exothermic peaks indicating nitro-group instability .
- Safety Note : Conduct small-scale tests (<10 mg) in a controlled environment to mitigate explosion risks .
Advanced Research Questions
Q. How do computational models predict the explosive performance of this compound?
- Computational Approach : Use Gaussian 16 at CBS-4M theory to calculate standard molar formation enthalpy () and EXPLO5 V6.04 to simulate detonation velocity () and pressure (). For comparison, nitro-oxetane derivatives exhibit ~7,000 m/s and ~20 GPa, exceeding TNT’s performance .
- Key Insight : The fluorine atom may reduce sensitivity by stabilizing intermolecular interactions (e.g., C–F⋯H hydrogen bonds) .
Q. What mechanistic pathways govern the thermal decomposition of this compound?
- Mechanistic Analysis :
- Primary Decomposition : The C–NO₂ bond is the "trigger bond," with dissociation energies (~150 kJ/mol) calculated via density functional theory (DFT). Fluorine’s electron-withdrawing effect may lower activation energy for bond cleavage .
- Secondary Reactions : Nitro-to-nitrite rearrangement or radical-mediated pathways generate gaseous products (CO, NO₂) detected via mass spectrometry .
Q. How do crystal packing and intermolecular interactions influence sensitivity?
- Hirshfeld Surface Analysis : Quantify stabilizing interactions (e.g., O–H, N–H) and destabilizing contacts (e.g., H–H, O–O). For example, compounds with >30% O–H interactions exhibit low impact sensitivity (IS >40 J), whereas high H–H contacts correlate with friction sensitivity (FS <120 N) .
- Practical Implication : Modify substituents (e.g., replacing -NO₂ with -NH₂) to enhance thermal stability without compromising performance .
Q. Can this compound serve as a precursor for high-energy polymers?
- Polymer Design : Functionalize the oxetane ring via ring-opening polymerization (ROP) using BF₃·Et₂O as a catalyst. Analogous nitro-oxetanes form polymers with glass transition temperatures () >100°C and energy densities ~30 MJ/kg, suitable for propellant binders .
- Challenge : Balance energetic performance with processability by optimizing monomer-to-polymer ratios .
Methodological Considerations
Q. What protocols are recommended for assessing safety parameters (impact/friction sensitivity)?
- BAM Standards :
- Impact Sensitivity : Use a drop-hammer test (40 J threshold for "less sensitive" classification) .
- Friction Sensitivity : Employ a Julius Peters apparatus (360 N threshold for safe handling) .
Q. How can researchers resolve contradictions in thermal stability data across studies?
- Troubleshooting :
- Sample Purity : Impurities (e.g., isomers) may lower observed ; validate via HPLC .
- Heating Rate : Slow ramping (2°C/min) in DSC reduces artifacts from rapid decomposition .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
